2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-benzyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c21-17-8-10-18(11-9-17)28(25,26)24-12-4-7-16(14-24)20-23-22-19(27-20)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBVGAVUHMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated piperidine derivative reacts with the thiadiazole intermediate.
Attachment of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 5-position, while the sulfonyl group stabilizes adjacent leaving groups:
-
Amination : Reacts with ammonia or primary amines to form 5-amino derivatives .
-
Thiol displacement : Thiols replace the sulfonyl or benzyl groups under basic conditions .
Table 2: Nucleophilic Substitution Examples
Electrophilic Aromatic Substitution
The benzyl and 4-fluorophenyl groups participate in electrophilic reactions:
-
Nitration : The fluorophenyl ring undergoes nitration at the meta position due to electron-withdrawing effects of the sulfonyl group .
-
Halogenation : Bromination occurs selectively on the benzyl ring under FeBr<sub>3</sub> catalysis .
Table 3: Electrophilic Reaction Data
Redox Reactions
The thiadiazole ring and sulfonyl group exhibit distinct redox behaviors:
-
Oxidation : The sulfur atom in the thiadiazole oxidizes to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiadiazole ring to a dihydrothiazole .
Hydrolysis and Stability
-
Acidic Hydrolysis : The thiadiazole ring cleaves in concentrated HCl, yielding thiourea and carboxylic acid derivatives .
-
Basic Stability : Resists hydrolysis in NaOH (up to pH 12) due to the electron-withdrawing sulfonyl group .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Ullmann couplings via halogenated intermediates:
-
Suzuki Coupling : Aryl boronic acids couple at the 5-position using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .
-
Ullmann Reaction : Forms biaryl derivatives with CuI/phenanthroline .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexes : Forms octahedral complexes with enhanced antimicrobial activity .
-
Fe(III) Complexes : Exhibits catalytic activity in oxidation reactions .
Mechanistic Insights
Scientific Research Applications
Key Characteristics
- Molecular Formula : C22H20F2N6O3S
- IUPAC Name : 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the thiadiazole moiety is crucial for enhancing antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound ID | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| A1 | Staphylococcus aureus | 18 |
| A2 | Escherichia coli | 15 |
| A3 | Pseudomonas aeruginosa | 12 |
| A4 | Bacillus cereus | 14 |
Anticancer Applications
The compound has shown promising anticancer activity in various studies. Research indicates that derivatives containing the thiadiazole nucleus can inhibit tumor growth by disrupting microtubule dynamics and inducing apoptosis in cancer cells. For example, a recent investigation highlighted the potential of 1,3,4-thiadiazole derivatives in targeting specific cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) through molecular docking studies .
Case Study: Anticancer Efficacy
In vitro studies on the anticancer effects of this compound revealed that it significantly reduced cell viability in HepG-2 cells compared to standard chemotherapeutics like cisplatin. The structure-activity relationship analysis suggested that modifications on the piperidine ring could enhance its potency against cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored in various experimental models. Studies indicate that thiadiazole derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation pathways, leading to reduced inflammation .
Table 2: Anti-inflammatory Activity
| Compound ID | Inflammatory Model | Effectiveness (%) |
|---|---|---|
| B1 | Carrageenan-induced paw edema | 75 |
| B2 | LPS-stimulated macrophages | 68 |
| B3 | TNF-alpha induced inflammation | 70 |
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Compound A : 5-(4-Nitrophenyl)-2-(pyrazolyl)-1,3,4-thiadiazole (from )
- Structural Differences : Lacks the sulfonyl-piperidine group; includes a pyrazole ring and nitro substituent.
- Activity : Exhibited moderate antimicrobial activity (MIC: 16–32 µg/mL against E. coli and B. mycoides), attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .
Compound B : 2-(4-Chlorophenyl)-5-(sulfonamide)-1,3,4-thiadiazole (from )
- Structural Differences : Chlorophenyl substituent at position 2 and a sulfonamide group at position 4.
- Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀: 0.12 µM), linked to sulfonamide’s hydrogen-bonding capacity with kinase active sites .
Compound C : 5-(4-Fluorophenylsulfonyl)-2-(piperidinyl)-1,3,4-thiadiazole (from )
- Structural Differences : Shares the sulfonyl-piperidine group but lacks the benzyl substituent.
- Activity : Showed anticancer activity against MCF-7 cells (IC₅₀: 8.3 µM), with fluorine enhancing metabolic stability .
Key Functional Group Impact
Pharmacological Activity Comparison
Antimicrobial Activity
- Target Compound: Limited data available.
- Compound A: MIC = 16 µg/mL (E. coli), outperforming non-nitro derivatives by 2–4× .
Kinase Inhibition
- Target Compound : Predicted VEGFR-2 inhibition (similar to Compound B) due to sulfonyl-piperidine’s H-bonding capacity.
- Compound B : IC₅₀ = 0.12 µM (VEGFR-2), with fluorine-free analogs showing 3× lower potency .
Anticancer Activity
- Target Compound : Expected activity against MCF-7 (cf. Compound C). Benzyl group may enhance cytotoxicity via pro-apoptotic pathways.
- Compound C : IC₅₀ = 8.3 µM (MCF-7); removal of sulfonyl group increases IC₅₀ to >50 µM .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| LogP | 3.8 (predicted) | 2.1 | 2.9 | 3.2 |
| Water Solubility (µg/mL) | ~15 (predicted) | 120 | 45 | 22 |
| Polar Surface Area (Ų) | 95 | 110 | 85 | 90 |
Notes: Higher LogP in the target compound suggests better CNS penetration but lower solubility. Fluorine reduces metabolic clearance compared to nitro/chloro analogs .
Biological Activity
2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core linked to a benzyl group and a sulfonyl-substituted piperidine ring . This unique structure contributes to its potential biological activities.
| Component | Description |
|---|---|
| Thiadiazole | Five-membered ring containing nitrogen and sulfur |
| Benzyl Group | Aromatic hydrocarbon that enhances lipophilicity |
| Piperidine | Saturated nitrogen-containing ring that may influence receptor interactions |
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties. Studies suggest that compounds with this scaffold can inhibit DNA synthesis and affect cell division in cancer cells. For instance, derivatives have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity. Thiadiazole derivatives interact with inflammatory pathways, potentially inhibiting cytokine production and modulating immune responses .
- Antimicrobial Properties : Thiadiazoles are known for their broad-spectrum antimicrobial activities. Research indicates that these compounds can effectively combat bacterial and fungal infections .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The thiadiazole moiety can interact with various enzymes involved in cell cycle regulation and inflammation.
- DNA Interaction : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication processes crucial for cancer cell proliferation.
- Receptor Modulation : The piperidine component may facilitate interactions with neurotransmitter receptors or other biological targets, influencing neurological pathways .
Case Studies
Several studies have documented the effects of thiadiazole derivatives:
- A study evaluated a series of thiadiazole compounds for their anticancer activity against different cell lines. The results indicated that modifications in the substituents significantly influenced their potency .
- Another investigation into the anti-inflammatory properties highlighted how certain thiadiazoles reduced inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
Q & A
Q. Key Reference Data :
- Hydrazonoyl Bromide Route : details the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material for thiadiazole synthesis.
- Ionic Liquid Catalysis : highlights the use of [Bmim]Br to enhance reaction efficiency in one-pot syntheses.
Advanced: How can reaction conditions be optimized to improve the synthesis yield?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ionic liquids like [Bmim]Br () can act as both solvent and catalyst.
- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for ring closure; lower temperatures may lead to incomplete reactions.
- Catalyst Use : Triethylamine or pyridine can neutralize acidic byproducts, improving reaction kinetics .
- Workup Procedures : Basification with sodium bicarbonate () after reflux helps precipitate the product, minimizing losses.
Q. SAR Insight :
- Piperidine Substitution : The 3-yl position allows steric flexibility, critical for target engagement .
- Fluorine Position : Para-substitution on the phenyl ring maximizes electronic effects without steric hindrance .
Basic: What in vitro assays evaluate antitubercular activity?
Methodological Answer:
- MIC Determination : Serial dilution assays against Mycobacterium tuberculosis H37Rv (e.g., MIC = 3.13–6.25 µg/mL for thiadiazole derivatives in ).
- Resazurin Microtiter Assay (REMA) : Measures bacterial viability via fluorescence reduction .
- Cytotoxicity Screening : Parallel testing on Vero cells ensures selectivity (e.g., IC₅₀ > 50 µg/mL indicates low toxicity) .
Advanced: What computational methods predict binding affinity to mycobacterial targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., enoyl-ACP reductase). used ETM and FFNNs to predict activity.
- QSAR Models : Topological descriptors (e.g., logP, polar surface area) correlate with MIC values. A QSAR study in achieved R² = 0.85 for antitubercular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
